molecular formula C18H15Cl4N3O4 B588267 2,5-Dichloro Miconazole Nitrate CAS No. 909277-72-1

2,5-Dichloro Miconazole Nitrate

Cat. No.: B588267
CAS No.: 909277-72-1
M. Wt: 479.135
InChI Key: FRLSOOILEKZTFN-UHFFFAOYSA-N
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Description

2,5-Dichloro Miconazole Nitrate is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-4-16(21)12(7-13)10-25-18(9-24-6-5-23-11-24)15-3-1-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLSOOILEKZTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(C=CC(=C3)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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